3-(2-bromobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Description

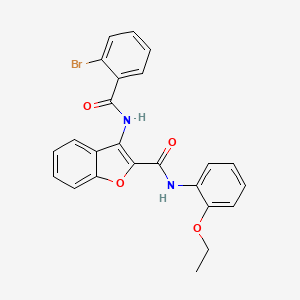

3-(2-Bromobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a brominated benzamido substituent at the 3-position and an ethoxyphenyl group at the N-position of the benzofuran core. Its molecular formula is C₃₀H₂₂BrN₂O₄ (based on structural analogs in ), with a molecular weight of approximately 549.4 g/mol. The compound’s structure combines a benzofuran scaffold, known for bioactivity in neurological and anticancer contexts , with halogenated and alkoxy substituents that modulate solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

3-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrN2O4/c1-2-30-20-14-8-6-12-18(20)26-24(29)22-21(16-10-4-7-13-19(16)31-22)27-23(28)15-9-3-5-11-17(15)25/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLOSABRPKKLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-bromobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a bromobenzamido group and an ethoxyphenyl substitution. Its structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. Research has demonstrated that modifications in the substituents on the benzofuran moiety can enhance these effects, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been investigated. Compounds similar to this compound have shown selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) indicating their effectiveness. A study reported that certain benzofuran derivatives had notable antifungal properties against Candida albicans, highlighting the potential of this class of compounds in treating infections .

Neuroprotective Effects

Benzofuran derivatives have also been evaluated for neuroprotective activities. In vitro studies indicated that certain compounds could protect neuronal cells from excitotoxic damage induced by NMDA receptor activation. This suggests that this compound may possess similar neuroprotective qualities, warranting further investigation into its mechanisms of action .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cancer progression or microbial resistance. The exact pathways remain to be elucidated but may involve modulation of apoptotic pathways in cancer cells or inhibition of bacterial enzyme systems.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Halogenation: The bromine atom in the target compound and 887872-09-5 increases molecular weight and may enhance halogen bonding with biological targets (e.g., enzymes or DNA) compared to non-halogenated analogs like Compound 21 .

- Substituent Position: The 2-ethoxyphenyl group in the target compound vs. the 4-methoxyphenyl in 887872-09-5 alters electronic effects and steric hindrance.

- Physical State : Solid analogs (e.g., Compound 21) exhibit defined melting points, while branched alkylamine derivatives (e.g., 4.187) are oils, suggesting flexibility in formulation strategies .

Neuroprotective and Antioxidant Effects

- Neuroprotection : Benzofuran-2-carboxamides with electron-donating groups (e.g., -CH₃ or -OH) at the R2/R3 positions show potent NMDA receptor antagonism. For example, compound 1f (-CH₃ at R2) in exhibited neuroprotection comparable to memantine . The target compound’s 2-ethoxyphenyl group may mimic these effects by modulating electron density.

- Antioxidant Activity : Hydroxyl groups (e.g., in compound 1j ) enhance radical scavenging, while bromine’s electron-withdrawing nature in the target compound may reduce this effect unless balanced by other substituents .

Enzyme Inhibition and Targeting

- Cholinesterase Inhibition : Pyridinium-containing benzofuran carboxamides () inhibit acetylcholinesterase (AChE) via cationic interactions. The target compound lacks a pyridinium moiety but may leverage its bromobenzamido group for hydrophobic binding .

- G-Quadruplex DNA Targeting : Analogs like 4.187 () incorporate polyamine chains (e.g., pyrrolidinylpropyl) for DNA groove binding. The target compound’s ethoxyphenyl group may limit such interactions but could favor protein targets .

Anticancer Potential

- IDO1 Inhibition: Benzimidazole-linked benzofuran carboxamides () inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a cancer immunotherapy target. The target compound’s bromobenzamido group may similarly disrupt tryptophan metabolism .

Q & A

Q. Yield Optimization :

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, Response Surface Methodology (RSM) can optimize Pd-catalyzed steps .

- Continuous Flow Reactors : Improve scalability and reduce side reactions compared to batch methods .

How can computational modeling guide the design of derivatives targeting specific biological pathways?

Advanced Question

- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to receptors like kinase domains or GPCRs. For benzofuran analogs, the bromo and ethoxy substituents enhance hydrophobic interactions with catalytic pockets .

- Quantum Chemical Calculations : DFT studies (e.g., Gaussian 09) analyze electronic properties (HOMO/LUMO gaps) to predict reactivity and stability .

- MD Simulations : Assess ligand-protein complex stability over time (e.g., GROMACS) to refine pharmacophore models .

Data Integration : Combine computational results with experimental SAR to prioritize derivatives for synthesis .

What analytical techniques resolve structural ambiguities in benzofuran derivatives, and how are contradictions addressed?

Basic Question

- NMR : H and C NMR confirm regioselectivity (e.g., distinguishing C-3 vs. C-5 substitution). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray Crystallography : Defines absolute configuration, critical for chiral centers in the benzamide moiety .

- Contradiction Management : Discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths may arise from crystal packing effects; refine computational models using ONIOM hybrid methods .

How do structural modifications (e.g., bromo vs. chloro substituents) alter bioactivity?

Advanced Question

- Electrophilic Substitution : Bromine’s higher atomic polarizability enhances π-π stacking in enzyme active sites compared to chlorine, as shown in kinase inhibition assays .

- Metabolic Stability : Ethoxy groups reduce oxidative metabolism (CYP450) compared to methoxy, improving half-life in pharmacokinetic studies (e.g., rat liver microsome assays) .

- Case Study : Replace bromine with nitro groups to test redox-dependent cytotoxicity (e.g., in cancer cell lines via MTT assays) .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Basic Question

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, ensuring reaction completion .

- Quality by Design (QbD) : Define Critical Quality Attributes (CQAs) like purity (>98% by HPLC) and control parameters (e.g., stirring rate, reagent stoichiometry) .

- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H2O + 0.1% TFA) to isolate high-purity batches .

How can contradictory biological data (e.g., conflicting IC50 values) be reconciled?

Advanced Question

- Assay Validation : Verify cell line authenticity (STR profiling) and eliminate assay interference (e.g., compound fluorescence in Alamar Blue assays) .

- Meta-Analysis : Apply hierarchical Bayesian models to aggregate data from multiple studies, adjusting for variables like serum concentration in cell media .

- Orthogonal Assays : Confirm anti-proliferative effects via clonogenic assays if MTT results are inconsistent .

What methodologies enable efficient SAR exploration without excessive synthesis?

Advanced Question

- Combinatorial Chemistry : Use resin-bound benzofuran scaffolds for parallel synthesis of amide derivatives .

- Virtual Screening : Generate a focused library (e.g., 100 derivatives) via cheminformatics tools (e.g., KNIME) and prioritize top 10 candidates based on ADMET predictions .

- Fragment-Based Design : Merge active fragments (e.g., benzofuran core + bromobenzamide) using click chemistry (CuAAC) .

How are stability and degradation pathways characterized under physiological conditions?

Basic Question

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via UPLC-MS .

- Metabolite ID : Incubate with liver microsomes and use HR-MS/MS (e.g., Q-TOF) to identify oxidative metabolites (e.g., O-deethylation of the ethoxy group) .

Table 1: Key Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| LogP | 3.8 (Predicted via ACD/Labs) | |

| Solubility (pH 7.4) | 12 µM (Experimental, shake-flask) | |

| Melting Point | 192–196°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.